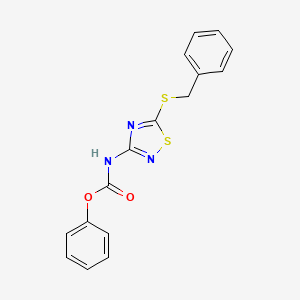

(5-Benzylthio-1,2,4-thiadiazol-3-yl) phenylcarbamate

Description

Properties

Molecular Formula |

C16H13N3O2S2 |

|---|---|

Molecular Weight |

343.4 g/mol |

IUPAC Name |

phenyl N-(5-benzylsulfanyl-1,2,4-thiadiazol-3-yl)carbamate |

InChI |

InChI=1S/C16H13N3O2S2/c20-15(21-13-9-5-2-6-10-13)17-14-18-16(23-19-14)22-11-12-7-3-1-4-8-12/h1-10H,11H2,(H,17,19,20) |

InChI Key |

RSOJKILPGDYKLD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CSC2=NC(=NS2)NC(=O)OC3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthesis of 3-Amino-5-benzylthio-1,2,4-thiadiazole Intermediate

The key intermediate for the target compound is 3-amino-5-benzylthio-1,2,4-thiadiazole, which provides the scaffold for further carbamate functionalization.

- Starting Materials: Typically, the synthesis begins with suitable precursors such as thiosemicarbazides or hydrazine derivatives that allow the formation of the 1,2,4-thiadiazole ring.

- Benzylthio Group Introduction: The benzylthio substituent at position 5 is introduced through nucleophilic substitution reactions involving benzylthiol or benzyl mercaptan reagents.

- Reported Properties: The compound 3-amino-5-benzylthio-1,2,4-thiadiazole has molecular formula C9H9N3S2 and molecular weight 223.32 g/mol. It is a critical intermediate for further derivatization.

Carbamate Formation on the 3-Amino Group

The transformation of the 3-amino group into a phenylcarbamate is generally achieved by reaction with phenyl chloroformate or other carbamoylating agents.

- Reagents and Conditions: Phenyl chloroformate is reacted with the amino group under basic conditions, often in the presence of a tertiary amine base such as N,N-diisopropylethylamine (DIPEA) or triethylamine to scavenge the released HCl.

- Solvents: Anhydrous solvents like tetrahydrofuran (THF) or dichloromethane (DCM) are preferred to maintain reaction efficiency and purity.

- Reaction Temperature: The reaction is typically conducted at ambient to slightly elevated temperatures (20–40 °C) to optimize yield and minimize side reactions.

- Purification: The product is purified by extraction, washing, drying over magnesium sulfate, and evaporation under reduced pressure, followed by recrystallization or chromatography.

Representative Synthetic Route Summary

Mechanistic Insights and Reaction Optimization

- Cyclization and Ring Formation: The 1,2,4-thiadiazole ring is formed via cyclization reactions involving hydrazine or thiosemicarbazide derivatives, often facilitated by oxidative or dehydrative conditions.

- Benzylthio Substitution: The benzylthio group is introduced by nucleophilic substitution on halogenated thiadiazole intermediates or via thiol addition to activated double bonds.

- Carbamate Coupling: Carbamate formation proceeds through nucleophilic attack of the amino group on the phenyl chloroformate carbonyl carbon, releasing chloride ion scavenged by base.

- Reaction Monitoring: Progress is monitored by thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy, ensuring complete consumption of starting materials.

- Purity and Yield: Use of anhydrous conditions and controlled stoichiometry enhances yield and purity, minimizing hydrolysis or side reactions.

Comparative Analysis of Preparation Methods

| Aspect | Method A: Direct Amino Carbamate Formation | Method B: Stepwise Synthesis via Intermediate | Comments |

|---|---|---|---|

| Starting Material | 3-Amino-5-benzylthio-1,2,4-thiadiazole | Thiosemicarbazide derivatives + benzylthiol | Method B allows better control over substitution steps |

| Reaction Conditions | Mild, ambient temperature, base catalyzed | Multi-step with cyclization and substitution | Method A is simpler but depends on availability of intermediate |

| Yield | Near quantitative in carbamate step | Overall moderate to high depending on steps | Multi-step approach may reduce overall yield but improves selectivity |

| Purification | Extraction and chromatography | Multiple purification steps | Both require chromatographic purification for high purity |

Research Findings and Applications

- The compound and its derivatives have been studied for biological activities including antibacterial and enzyme inhibition properties.

- Synthetic routes emphasize atom economy and selectivity, with recent advances focusing on photochemical and oxidative ring transformations to improve efficiency.

- Carbamate derivatives of thiadiazoles show enhanced bioavailability and stability, making the preparation methods critical for pharmaceutical applications.

Summary Table of Key Data

| Parameter | Value / Description |

|---|---|

| Molecular Formula | C16H13N3OS2 (approximate for final carbamate) |

| Molecular Weight | ~323 g/mol (estimated) |

| Key Intermediate | 3-Amino-5-benzylthio-1,2,4-thiadiazole (C9H9N3S2, 223.32 g/mol) |

| Carbamoylating Agent | Phenyl chloroformate |

| Base | DIPEA or triethylamine |

| Solvent | THF, DCM |

| Temperature Range | 20–40 °C |

| Typical Yield | 80–95% for carbamate formation step |

| Purification | Chromatography, recrystallization |

Chemical Reactions Analysis

Types of Reactions

(5-Benzylthio-1,2,4-thiadiazol-3-yl) phenylcarbamate can undergo various chemical reactions, including:

Oxidation: The sulfur atom in the thiadiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The benzylthio group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base such as triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while reduction of a nitro group would produce an amine derivative .

Scientific Research Applications

Chemistry

In chemistry, (5-Benzylthio-1,2,4-thiadiazol-3-yl) phenylcarbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis .

Biology and Medicine

This compound has shown potential as an anticancer agent. Studies have demonstrated its ability to inhibit the proliferation of cancer cells, particularly in HeLa cell lines. It induces apoptotic cell death and blocks the cell cycle at the sub-G1 phase, making it a promising candidate for further drug development .

Industry

In the industrial sector, thiadiazole derivatives, including (5-Benzylthio-1,2,4-thiadiazol-3-yl) phenylcarbamate, are explored for their potential use in materials science. They can be incorporated into polymers to enhance properties such as thermal stability and resistance to oxidation .

Mechanism of Action

The mechanism of action of (5-Benzylthio-1,2,4-thiadiazol-3-yl) phenylcarbamate involves its interaction with specific molecular targets. In cancer cells, it binds to the active site of VEGFR-2, a receptor involved in angiogenesis. This binding inhibits the receptor’s activity, leading to reduced blood supply to the tumor and subsequent cell death. Additionally, the compound’s ability to induce apoptosis is mediated through the activation of caspases, which are enzymes that play a crucial role in programmed cell death .

Comparison with Similar Compounds

Key Observations:

Phenylcarbamate at position 3 may confer greater hydrolytic stability compared to methylcarbamate () or ethoxyiminoacetic acid (), which are prone to enzymatic cleavage .

Synthetic Accessibility :

- Methyl 5-methylthio-1,2,4-thiadiazol-3-ylcarbamate () is commercially available, suggesting simpler synthesis. In contrast, the benzylthio-phenylcarbamate derivative may require multi-step reactions involving thiourea desulfurization or isothiocyanate coupling (as in ) .

Amino-substituted derivatives () are critical intermediates in β-lactam antibiotics, highlighting the scaffold’s versatility .

Research Findings and Limitations

- Antiviral Potential: describes 1,2,4-thiadiazole derivatives as intermediates in antiviral agents (e.g., for hepatitis C/B). The target compound’s phenylcarbamate group may enhance binding to viral proteases or polymerases .

- Spectral Characterization : Quantum mechanical NMR analysis (as applied to polyaurine B in ) could resolve ambiguities in the target compound’s structure, particularly the conformation of the benzylthio group .

- Limitations : Direct pharmacological data for (5-Benzylthio-1,2,4-thiadiazol-3-yl) phenylcarbamate are absent in the provided evidence. Comparisons rely on structural extrapolation and bioactivity trends of analogues.

Biological Activity

The compound (5-Benzylthio-1,2,4-thiadiazol-3-yl) phenylcarbamate is part of a class of thiadiazole derivatives that exhibit a range of biological activities. Thiadiazoles are known for their potential in medicinal chemistry due to their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article reviews the biological activity of this specific compound, focusing on its mechanism of action, efficacy against various diseases, and structure-activity relationships (SAR).

Structure and Synthesis

The structure of (5-Benzylthio-1,2,4-thiadiazol-3-yl) phenylcarbamate can be represented as follows:

The synthesis typically involves the reaction of benzylthio derivatives with carbamate precursors under controlled conditions to yield high-purity products.

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of thiadiazole derivatives. Specifically, derivatives similar to (5-Benzylthio-1,2,4-thiadiazol-3-yl) phenylcarbamate have shown significant cytotoxic effects against various cancer cell lines.

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 5d | HeLa | 0.37 | Induces apoptosis and cell cycle arrest |

| 5g | HeLa | 0.73 | Induces apoptosis and cell cycle arrest |

| 5k | HeLa | 0.95 | Induces apoptosis and cell cycle arrest |

| Sorafenib | HeLa | 7.91 | Standard reference |

Studies indicate that compounds like 5d, 5g, and 5k are more potent than sorafenib, a well-known anticancer drug. Flow cytometry results suggest these compounds induce apoptotic cell death and block the cell cycle at the sub-G1 phase .

2. Antimicrobial Activity

Thiadiazole derivatives have also been evaluated for their antimicrobial properties. A study demonstrated that N-(5-benzylthio-1,3,4-thiadiazol-2-yl) derivatives exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

| Compound | Activity against | Reference Drug |

|---|---|---|

| N-(5-benzylthio-1,3,4-thiadiazol) | Staphylococcus aureus | Norfloxacin |

| N-(5-benzylthio-1,3,4-thiadiazol) | Staphylococcus epidermidis | Ciprofloxacin |

These findings indicate that the presence of the thiadiazole ring enhances the antibacterial efficacy compared to traditional quinolone-based antibiotics .

3. Enzyme Inhibition

Thiadiazole carbamates have been identified as competitive inhibitors of lysosomal acid lipase (LAL), which is implicated in Niemann-Pick type C disease—a lysosomal storage disorder. The inhibition mechanism was confirmed through enzyme kinetics studies showing mid-nanomolar IC50 values for these compounds.

| Compound | IC50 (nM) | Type of Inhibition |

|---|---|---|

| Compound 13 | ~70 | Competitive |

| Compound 14 | ~200 | Competitive |

| Compound 15 | ~500 | Competitive |

This selective inhibition is crucial for therapeutic applications targeting cholesterol metabolism disorders without affecting other lipases .

Case Studies

Case Study: Anticancer Efficacy

A series of experiments were conducted to evaluate the anticancer effects of (5-Benzylthio-1,2,4-thiadiazol-3-yl) phenylcarbamate on HeLa cells. The results showed a dose-dependent decrease in cell viability with significant morphological changes indicative of apoptosis.

Case Study: Antimicrobial Testing

In vitro testing against common pathogens revealed that the thiadiazole derivatives displayed higher efficacy than their parent compounds in inhibiting bacterial growth. This suggests a potential for developing new antibiotics based on this scaffold.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.